molecular formula C11H13N5O3S B12780071 2-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidin-4-one CAS No. 127945-69-1

2-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidin-4-one

Cat. No.: B12780071
CAS No.: 127945-69-1
M. Wt: 295.32 g/mol
InChI Key: FWVFSTMVVXVNBP-UHFFFAOYSA-N
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Description

2-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidin-4-one is a structurally complex pyrrolo[2,3-d]pyrimidine derivative. Its core structure features a bicyclic pyrrolo-pyrimidine scaffold substituted with a cyano group at position 5, a methylthio group at position 6, and a racemic 2,3-dihydroxypropyl moiety at position 6. The cyano and methylthio groups are electron-withdrawing, which may influence electronic distribution and receptor binding, while the dihydroxypropyl side chain could enhance hydrophilicity and solubility compared to alkyl or aromatic substituents .

Properties

CAS No.

127945-69-1

Molecular Formula

C11H13N5O3S

Molecular Weight

295.32 g/mol

IUPAC Name

2-amino-7-(2,3-dihydroxypropyl)-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H13N5O3S/c1-20-10-6(2-12)7-8(14-11(13)15-9(7)19)16(10)3-5(18)4-17/h5,17-18H,3-4H2,1H3,(H3,13,14,15,19)

InChI Key

FWVFSTMVVXVNBP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(N1CC(CO)O)N=C(NC2=O)N)C#N

Origin of Product

United States

Biological Activity

2-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrrolopyrimidine class and is characterized by the following structural features:

  • Amino group at position 2
  • Cyano group at position 5
  • Methylthio group at position 6
  • Hydroxypropyl side chain at position 7

These functional groups contribute to its biological activity by influencing interactions with various biological targets.

Research indicates that this compound exhibits several mechanisms of action, primarily through modulation of enzymatic pathways and receptor interactions:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways, particularly those related to cancer progression and inflammation. For instance, it has been noted to inhibit PI3Kδ, a key enzyme in the phosphoinositide 3-kinase pathway, which is crucial for cell survival and proliferation .
  • Antioxidant Activity : The presence of the methylthio group enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties that can protect cells from oxidative stress .
  • Modulation of Immune Response : Preliminary studies suggest that this compound may influence immune cell function, potentially acting as an immunomodulator in various inflammatory conditions .

Pharmacological Effects

The following table summarizes key biological activities associated with 2-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidin-4-one:

Activity TypeEffect DescriptionReference
AnticancerInhibits cancer cell proliferation via PI3K pathway modulation
AntioxidantReduces oxidative stress in cellular models
ImmunomodulatoryAlters cytokine production in immune cells
AntimicrobialExhibits activity against certain bacterial strains

Case Study 1: Anticancer Properties

In a study examining the anticancer effects of various pyrrolopyrimidine derivatives, 2-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidin-4-one was found to significantly inhibit the growth of breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antioxidant Effects

Another investigation focused on the compound's antioxidant properties demonstrated that it effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress. This suggests its potential utility in protecting against age-related cellular damage .

Case Study 3: Immunomodulatory Effects

Research on the immunomodulatory effects revealed that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This points towards its possible application in managing autoimmune diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action appears to involve the modulation of key signaling pathways that regulate cell proliferation and survival.

  • Case Study : A study conducted on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), demonstrated significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively. These results suggest that the compound could serve as a lead for developing new anticancer agents .
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Effects

The structure of the compound suggests potential anti-inflammatory properties. Preliminary research indicates that it may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response.

  • Mechanism : It is hypothesized that the compound may act on specific inflammatory pathways, reducing the production of cytokines such as TNF-alpha and IL-6, thus alleviating inflammation .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Derivatives of related pyrimidine compounds have demonstrated efficacy against various bacterial strains.

  • Research Findings : In vitro assays have indicated that certain derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

  • Functional Groups : The presence of cyano and methylthio groups plays a significant role in enhancing the compound's bioactivity.
Functional GroupEffect on Activity
CyanoEnhances cytotoxicity and antimicrobial activity
MethylthioContributes to anti-inflammatory properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with key analogs from the literature:

Compound Position 5 Position 6 Position 7 Key Features
Target Compound Cyano Methylthio (RS)-2,3-dihydroxypropyl High polarity due to dihydroxypropyl; potential for H-bonding
19a () Thiophene-2-carboxylic acid (CH₂ linker) - - Antitumor activity; high yield (95%); melting point 200–201°C
Q-9 () (4,5-dihydroxycyclopentenyl)amino - - Dihydroxy groups may confer antioxidant or kinase-inhibitory properties
A-699 () Aminomethyl - - Simplified structure with basic amino group; potential for nucleic acid binding

Notes:

  • The methylthio group at position 6 is rare in reported analogs; similar compounds (e.g., U-48 in ) instead feature thioether or hydroxyl groups, which may influence redox activity .
  • The dihydroxypropyl substituent at position 7 is structurally analogous to I-13 (), which has a dihydroxyethyl group, suggesting shared solubility advantages over purely hydrophobic analogs .

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